2-(4-(Benzyloxy)phenyl)-N,N-dimethylacetamide is an organic compound that combines a benzyloxy group with a dimethylacetamide moiety. This compound is of interest in various fields, including medicinal chemistry and organic synthesis, due to its potential applications in drug development and as a synthetic intermediate.
The compound can be synthesized through various methods involving common organic reagents and solvents. The synthesis typically involves the reaction of benzyloxy-substituted phenols with N,N-dimethylacetamide, utilizing catalysts or specific reaction conditions to facilitate the formation of the desired product.
This compound is classified as an amide due to the presence of the acetamide functional group. It also contains a phenyl ring substituted with a benzyloxy group, classifying it further as an aromatic compound.
The synthesis of 2-(4-(Benzyloxy)phenyl)-N,N-dimethylacetamide can be achieved through several methods:
The molecular structure of 2-(4-(Benzyloxy)phenyl)-N,N-dimethylacetamide can be represented as follows:
The compound can undergo various chemical reactions, including:
The mechanism of action for this compound involves its interaction with biological targets, which may include enzymes or receptors:
Studies indicate that compounds with similar structures exhibit significant biological activity, including anti-inflammatory and analgesic effects, although specific data on this compound's mechanism remains limited.
The systematic IUPAC name for this compound is N,N-dimethyl-2-(4-(phenylmethoxy)phenyl)acetamide, which precisely defines its molecular architecture. The name reflects three key structural features:
The structure consists of a N,N-dimethylacetamide moiety (–CO–N(CH₃)₂) connected via a methylene bridge (–CH₂–) to a para-disubstituted benzene ring. The para-substituent is an ether-linked benzyl group (C₆H₅–CH₂–O–), forming the benzyloxy unit. This arrangement creates a conjugated system that influences the compound’s electronic properties and solubility [3] [5]. The canonical SMILES representation is CN(C)C(=O)CC1=CC=C(OCC2=CC=CC=C2)C=C1, which encodes the atomic connectivity [4] [7].
| Property | Value |
|---|---|
| IUPAC Name | N,N-dimethyl-2-[4-(phenylmethoxy)phenyl]acetamide |
| Canonical SMILES | CN(C)C(=O)CC1=CC=C(OCC2=CC=CC=C2)C=C1 |
| InChIKey | FBNGPYZLDKDFFH-UHFFFAOYSA-N |
| Molecular Graph | C₁₇ backbone with phenyl/benzyl ether |
The compound’s unique CAS Registry Number 919475-15-3 serves as a universal identifier across commercial and scientific databases [2] [3] [4]. Its molecular formula is C₁₇H₁₉NO₂, corresponding to a molecular mass of 269.34 g/mol [2] [4] [7].
Key formula characteristics include:
CAS No.: 591-97-9
CAS No.: 104332-28-7
CAS No.: 107372-98-5
CAS No.: 4300-27-0
CAS No.:
CAS No.: 142674-35-9